Cas no 34348-59-9 ((2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one)

(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one structure
34348-59-9 structure
Nome del prodotto:(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
Numero CAS:34348-59-9
MF:C10H12O2
MW:164.20108
MDL:MFCD01709051
CID:314560
PubChem ID:5318556

(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Penten-1-one,1-(3-furanyl)-4-methyl-, (2E)-
    • (2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
    • N8LS3K868H
    • 1-(3-Furyl)-4-methyl-trans-2-penten-1-one
    • 2-Penten-1-one, 1-(3-furyl)-4-methyl-, (E)-
    • DTXSID701266498
    • 1-furan-3-yl-4-methylpent-2-en-1-one
    • 1-(3-Furanyl)-4-methyl-2-penten-1-one, 9CI
    • XEYCZVQIOJGCNL-ONEGZZNKSA-N
    • 1-(3-Furanyl)-4-methyl-2-Penten-1-one
    • 2-Penten-1-one, 1-(3-furanyl)-4-methyl-
    • (E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
    • (E)-1-(uran-3-yl)-4-methylpent-2-en-1-one
    • CHEMBL3357563
    • AKOS006279583
    • 1-(furan-3-yl)-4-methylpent-2-en-1-one
    • EN300-6488985
    • (2E)-1-(3-Furanyl)-4-methyl-2-penten-1-one
    • 2-Penten-1-one, 1-(3-furanyl)-4-methyl-, (2E)-
    • CHEBI:180404
    • AMY19639
    • 1-(furan-3-yl)-4-methyl-pent-2-en-1-one
    • Isoegomaketone
    • SCHEMBL11539531
    • 34348-59-9
    • (2E)-1-(3-Furyl)-4-methyl-2-penten-1-one
    • G79847
    • MDL: MFCD01709051
    • Inchi: InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3-8H,1-2H3/b4-3+
    • Chiave InChI: XEYCZVQIOJGCNL-ONEGZZNKSA-N
    • Sorrisi: CC(/C=C/C(C1C=COC=1)=O)C

Proprietà calcolate

  • Massa esatta: 164.08376
  • Massa monoisotopica: 164.084
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 182
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 30.2A^2

Proprietà sperimentali

  • Densità: 1.002
  • Punto di ebollizione: 227.6°Cat760mmHg
  • Punto di infiammabilità: 97°C
  • Indice di rifrazione: 1.487
  • PSA: 30.21

(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6488985-1.0g
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
34348-59-9 95%
1g
$699.0 2023-05-31
Enamine
EN300-6488985-0.5g
(2E)-1-(furan-3-yl)-4-methylpent-2-en-1-one
34348-59-9 95%
0.5g
$546.0 2023-08-31
Aaron
AR00CZNO-5g
ISOEGOMAKETONE
34348-59-9 95%
5g
$2814.00 2023-12-14
A2B Chem LLC
AG04984-5g
ISOEGOMAKETONE
34348-59-9 95%
5g
$2170.00 2024-04-20
A2B Chem LLC
AG04984-250mg
ISOEGOMAKETONE
34348-59-9 95%
250mg
$401.00 2024-04-20
Aaron
AR00CZNO-250mg
ISOEGOMAKETONE
34348-59-9 95%
250mg
$503.00 2023-12-14
A2B Chem LLC
AG04984-50mg
ISOEGOMAKETONE
34348-59-9 95%
50mg
$206.00 2024-04-20
A2B Chem LLC
AG04984-100mg
ISOEGOMAKETONE
34348-59-9 95%
100mg
$289.00 2024-04-20
A2B Chem LLC
AG04984-500mg
ISOEGOMAKETONE
34348-59-9 95%
500mg
$610.00 2024-04-20
1PlusChem
1P00CZFC-10g
ISOEGOMAKETONE
34348-59-9 95%
10g
$3779.00 2023-12-17
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd